4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid
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Overview
Description
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid is a chemical compound with the molecular formula C15H13BrN2O2 and a molecular weight of 333.18 g/mol . It is characterized by the presence of a bromophenyl group and a benzoic acid moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid can be compared with other similar compounds, such as:
4-{2-[1-(2-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid: Similar structure but with a bromine atom in a different position.
4-{2-[1-(4-Chlorophenyl)ethylidene]hydrazin-1-yl}benzoic acid: Similar structure with a chlorine atom instead of bromine.
4-{2-[1-(4-Methylphenyl)ethylidene]hydrazin-1-yl}benzoic acid: Similar structure with a methyl group instead of bromine.
These comparisons highlight the unique properties of this compound, particularly its bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrN2O2 |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
4-[2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20) |
InChI Key |
KIDMHWNTSMNJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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